molecular formula C6H10N2O5 B098049 Glycyl-D-aspartic acid CAS No. 17343-03-2

Glycyl-D-aspartic acid

Cat. No.: B098049
CAS No.: 17343-03-2
M. Wt: 190.15 g/mol
InChI Key: SCCPDJAQCXWPTF-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycyl-D-aspartic acid is a dipeptide composed of glycine and D-aspartic acid. It is a synthetic compound that has garnered significant interest in various fields due to its unique properties and potential applications. This compound is known for its role in biochemical research, particularly in studies related to peptide interactions and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycyl-D-aspartic acid can be synthesized through several methods. One common approach involves the coupling of glycine and D-aspartic acid using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under controlled temperature and pH conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable techniques such as solid-phase peptide synthesis (SPPS). This method allows for the efficient and high-yield production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin .

Scientific Research Applications

Integrin Binding and Cell Adhesion

Glycyl-D-aspartic acid is known for its ability to bind to integrins, which are proteins that facilitate cell adhesion to the extracellular matrix. The presence of the Gly-Asp sequence is crucial for this binding, as it mimics the natural ligands that interact with integrins. Research indicates that peptides containing this sequence can enhance the adhesion of cells, which is vital for tissue engineering and regenerative medicine .

Drug Development

The understanding of how this compound interacts with integrins has led to its use in drug development, particularly for cardiovascular diseases and cancer therapies. Peptides derived from this compound are being explored as potential therapeutic agents that can inhibit integrin binding, thus preventing tumor metastasis and enhancing the efficacy of certain drugs .

Tissue Engineering

In tissue engineering, this compound is utilized to promote cell adhesion and proliferation on scaffolds designed for tissue regeneration. By modifying these scaffolds with peptides that mimic the extracellular matrix, researchers have observed improved outcomes in cell growth and tissue integration . This application is particularly relevant for vascular grafts and cardiac patches.

Coordination Chemistry

Research has demonstrated that this compound can form complexes with metal ions, such as oxovanadium(IV). These complexes have been studied using potentiometric and spectroscopic methods to understand their stability and coordination modes. The formation constants of these complexes vary depending on pH and ligand-to-metal ratios, revealing important insights into their potential applications in catalysis and medicinal chemistry .

Antibacterial Properties

Some derivatives of D-amino acids, including this compound, have shown antibacterial properties. Studies indicate that these compounds can inhibit bacterial growth by interfering with cellular processes, making them candidates for developing new antimicrobial agents .

Integrin Binding Studies

A study conducted by Nath et al. utilized molecular dynamics simulations to explore the conformational preferences of this compound analogs in various solvent environments. Results indicated that specific conformations were more favorable for integrin binding, suggesting that modifications to the peptide structure could enhance its efficacy as an integrin-targeting agent .

Tissue Regeneration Research

In a tissue engineering application, scaffolds coated with this compound were tested for their ability to support endothelial cell growth. The study found that cells adhered more effectively to modified scaffolds compared to unmodified ones, demonstrating the peptide's potential to improve tissue integration in vascular grafts .

Metal Complex Stability Analysis

Research on oxovanadium(IV) complexes involving this compound provided insights into their stability across different pH levels. This study highlighted how variations in the peptide's structure could influence complex formation, which is critical for designing effective metal-based drugs .

Mechanism of Action

The mechanism of action of glycyl-D-aspartic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Glycyl-D-aspartic acid can be compared with other similar dipeptides:

Biological Activity

Glycyl-D-aspartic acid (GDA) is a synthetic dipeptide that has garnered interest in the field of neuroscience and endocrinology due to its structural similarities to naturally occurring compounds like N-methyl-D-aspartate (NMDA). This article delves into the biological activity of GDA, focusing on its interactions within the central nervous system and its potential effects on hormone regulation, particularly testosterone levels.

GDA consists of two amino acids: glycine and D-aspartate. The presence of D-aspartate is critical as it is implicated in various physiological processes, including neurotransmission and hormone release. GDA functions as a model hapten for studying NMDA-like compounds, which are known to influence synaptic plasticity and neuroendocrine functions.

Table 1: Comparison of Structural Properties

PropertyThis compoundN-Methyl-D-Aspartate
Molecular Weight175.19 g/mol189.22 g/mol
ConfigurationDipeptideAmino Acid
Receptor InteractionNMDA ReceptorsNMDA Receptors

Biological Activity in the Central Nervous System

Research indicates that GDA exhibits specific binding properties to neurons within various regions of the central nervous system, including the cerebral cortex and hippocampus. A study characterized an antiserum to GDA, revealing that it stained positively in neuronal tissues, suggesting its role in modulating neuronal activity . The specificity of this interaction was confirmed through enzyme immunoassays, demonstrating that GDA binds selectively to d-aspartate-like structures .

Case Study: Immunocytochemical Analysis

In a notable case study, researchers utilized immunocytochemistry to explore the distribution of GDA in brain tissues. They found that GDA binding was significantly inhibited by other NMDA-related compounds, reinforcing its specificity for d-aspartate configurations . This suggests that GDA may play a role in neurotransmitter release and synaptic modulation.

Hormonal Regulation and Testosterone Levels

GDA's biological activity extends beyond the central nervous system; it also influences hormonal pathways. D-aspartic acid (DAA), closely related to GDA, has been shown to enhance testosterone release through multiple mechanisms:

  • Stimulation of Gonadotropin-Releasing Hormone (GnRH) : DAA can induce GnRH release from the hypothalamus, which subsequently stimulates luteinizing hormone (LH) release from the pituitary gland.
  • Direct Action on Leydig Cells : In vitro studies have demonstrated that DAA increases testosterone synthesis in Leydig cells via cyclic adenosine monophosphate (cAMP) pathways .

Table 2: Summary of Hormonal Effects

Study TypeSubject TypeResult
Animal StudyMale RatsIncreased LH and testosterone levels
Human Clinical TrialHealthy Males (27-37)Average testosterone increase of 42%
Resistance TrainingActive MenMixed results; some showed significant increase

Research Findings

A systematic review highlighted that while DAA supplementation can lead to significant increases in testosterone levels in animal models, human studies have produced inconsistent results. For instance, one clinical trial reported a 42% increase in testosterone levels after 12 days of DAA supplementation among healthy males, while another study showed no significant changes in active individuals undergoing resistance training .

Properties

IUPAC Name

(2R)-2-[(2-aminoacetyl)amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O5/c7-2-4(9)8-3(6(12)13)1-5(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCPDJAQCXWPTF-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)NC(=O)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Glycyl-D-aspartic acid
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Glycyl-D-aspartic acid
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Glycyl-D-aspartic acid
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Glycyl-D-aspartic acid
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Glycyl-D-aspartic acid
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Glycyl-D-aspartic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.